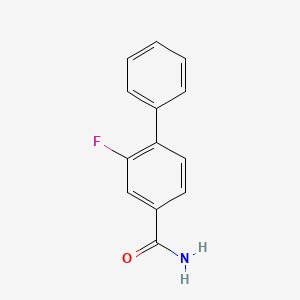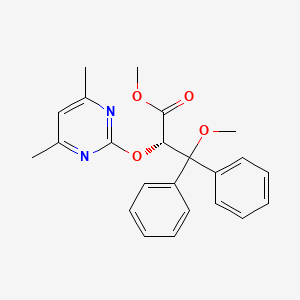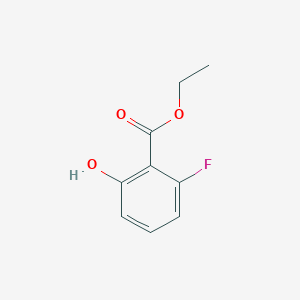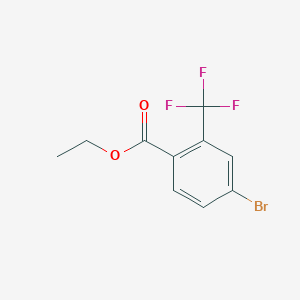
Di-Fmoc-DL-cystathionine
Descripción general
Descripción
Di-Fmoc-DL-cystathionine is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Cysteine, the amino acid involved in this compound, is versatile and involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .
Synthesis Analysis
A practical and simple method for the preparation of L-cystathionine was examined, which involves thioalkylation of N - tert -butoxycarbonyl-L-cysteine tert -butyl ester, derived from L-cystine, with (2 S )-2- ( tert -butoxycarbonyl)amino-4-iodobutanoic acid tert -butyl ester, derived from L-aspartic acid, to obtain L-cystathionine with protecting groups, followed by single-step deprotection under mild conditions .
Molecular Structure Analysis
The molecular formula of Di-Fmoc-DL-cystathionine is C37H34N2O8S . It is an Fmoc protected cysteine derivative .
Chemical Reactions Analysis
The synthesis of L-cystathionine involves thioalkylation of N - tert -butoxycarbonyl-L-cysteine tert -butyl ester, derived from L-cystine, with (2 S )-2- ( tert -butoxycarbonyl)amino-4-iodobutanoic acid tert -butyl ester, derived from L-aspartic acid .
Aplicaciones Científicas De Investigación
Biomimetic Stereoselective Formation : Fmoc-modified amino acids, like Di-Fmoc-DL-cystathionine, are utilized in biomimetic synthesis. For example, Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine was used in the synthesis of peptides containing dehydrobutyrine (Dhb), leading to biomimetic cyclization through Michael addition. This process is significant in the synthesis of lantibiotics like subtilin, demonstrating the role of Fmoc-modified amino acids in peptide synthesis and biomimetic studies (Zhou & van der Donk, 2002).
Analytical Applications : The sensitivity and specificity of Fmoc-modified amino acids make them suitable for analytical techniques. For instance, a high-performance liquid chromatography method was developed to simultaneously determine oxidized and reduced plasma aminothiols, employing Fmoc-modified amino acids as part of the detection mechanism. This method is particularly useful in studying metabolic pathways and nutritional interventions (Melnyk et al., 1999).
Fabrication of Functional Materials : Fmoc-modified amino acids and peptides, such as Di-Fmoc-DL-cystathionine, have been extensively used in the fabrication of functional materials. Their inherent hydrophobicity and aromaticity facilitate the self-organization of these molecules, leading to applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).
Solid Phase Peptide Synthesis : Fmoc-modified amino acids are integral in the solid-phase synthesis of peptides. They allow for the introduction of specific modifications and enable the synthesis of peptides with unique properties, potentially useful in various biological systems and related to multiple diseases (Waliczek et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUWSGAPOVGKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-Fmoc-DL-cystathionine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)



![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)



